N-(2-Chlorobenzyl)-1-propanamine hydrochloride
Description
N-(2-Chlorobenzyl)-1-propanamine hydrochloride (CAS: 695-069-2; molecular formula: C₁₀H₁₅Cl₂N) is a secondary amine hydrochloride derivative characterized by a 2-chlorobenzyl group attached to a propaneamine backbone. This compound is structurally related to phenethylamine derivatives and shares functional group similarities with other halogenated benzylamines. It is primarily utilized in pharmaceutical research, particularly in studies involving central nervous system (CNS) modulation or as a precursor for synthesizing more complex bioactive molecules .
Key properties include:
- Molecular weight: 296.235 g/mol (monoisotopic mass: 295.089455) .
- Stereochemistry: No defined stereocenters, indicating a racemic mixture in standard preparations .
- Synthesis: Typically produced via alkylation of 1-propanamine with 2-chlorobenzyl chloride, followed by hydrochloric acid neutralization .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLVFDHSJRZPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051363-52-0 | |
| Record name | Benzenemethanamine, 2-chloro-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051363-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-1-propanamine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide. The mixture is stirred at room temperature overnight, and the product is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-(2-Chlorobenzyl)-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-Chlorobenzyl)-1-propanamine hydrochloride with its closest analogs, focusing on structural variations, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Position :
- The 2-chlorobenzyl group in the target compound vs. 4-chlorobenzyl in its isomer (CAS 13371-56-7) alters steric and electronic properties. Para-substituted analogs (e.g., 4-Cl) exhibit enhanced metabolic stability due to reduced susceptibility to hepatic oxidation .
- Fluorine substitution (e.g., 4-F analog) increases electronegativity and bioavailability compared to chlorine, improving blood-brain barrier penetration .
Carbon Chain Length :
- N-(2-Chlorobenzyl)ethanamine HCl (C₉H₁₃Cl₂N) has a shorter ethylamine chain, reducing lipophilicity and limiting CNS activity compared to the propaneamine variant .
Pharmacological Activity :
- Clobenzorex Hydrochloride (CAS 5843-53-8), a phenylpropanamine derivative, shares the 2-chlorobenzyl group but includes a phenyl ring, enabling dopamine reuptake inhibition—a property absent in the target compound .
Biological Activity
N-(2-Chlorobenzyl)-1-propanamine hydrochloride is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and comparative analyses.
- Molecular Formula : C10H13ClN·HCl
- Molecular Weight : Approximately 220.18 g/mol
- Structure : The compound features a chlorobenzyl group attached to a propanamine backbone, which contributes to its biological interactions.
Biological Activities
-
Antimicrobial Activity
- This compound has demonstrated significant antimicrobial properties. Research indicates that it disrupts bacterial cell membranes and inhibits essential enzymes critical for microbial survival.
- A study reported its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications.
-
Anti-Inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. In preclinical models, it significantly reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) following lipopolysaccharide (LPS) administration.
- These findings indicate its potential therapeutic role in managing inflammatory conditions.
-
Neuroactive Properties
- There is emerging evidence that this compound may modulate neurotransmitter systems, making it a candidate for studies related to antidepressant and antipsychotic effects. Its interaction with specific receptors could lead to various physiological responses.
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anti-Inflammatory Mechanism : Inhibition of the production of pro-inflammatory cytokines and mediators, contributing to reduced inflammation.
Comparative Analysis
To better understand the unique biological profile of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| N-(3-Chlorobenzyl)-1-(3,4-dichlorophenoxy)-1-propanamine | Similar chlorinated aromatic groups | Moderate antimicrobial activity |
| N-(2-Chlorobenzyl)-3-(3,5-dichloroanilino)-1-propanamine | Different amine structure | Lower anti-inflammatory effects |
This comparison highlights the distinct biological activities associated with different structural modifications in similar compounds.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- A preclinical study demonstrated that administration of the compound led to a significant reduction in inflammatory markers in animal models subjected to induced inflammation. The results suggest its efficacy in treating conditions characterized by excessive inflammation.
- Another investigation focused on its antimicrobial properties, revealing effective inhibition against a range of pathogenic bacteria, thereby supporting its potential use as an antibiotic agent.
Q & A
Q. Basic
- NMR : H and C NMR in DMSO-d6 confirm the absence of unreacted precursors. Key signals: δ 7.4–7.6 (aromatic protons), δ 3.8 (N-CH2), δ 1.5–1.7 (propyl chain) .
- Mass spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 228.1 (calc. 228.09) .
- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values (e.g., C: 52.6%, H: 6.2%, N: 6.1%, Cl: 15.5%) .
How do hygroscopicity and solubility impact experimental reproducibility?
Basic
The compound is hygroscopic () and requires storage in a desiccator (<10% humidity). Solubility in water is 2000 g/L at 20°C (), but degradation occurs in aqueous solutions >pH 7. For stability:
- Prepare stock solutions in anhydrous ethanol or DMSO.
- Conduct kinetic studies under inert atmospheres to minimize oxidation .
How does the 2-chlorobenzyl substituent influence bioactivity compared to other aryl groups?
Advanced
The 2-chloro group enhances lipophilicity (logP ~2.8 vs. 2.1 for unsubstituted benzyl), improving blood-brain barrier permeability in CNS-targeted studies. SAR comparisons with N-(phenyl) analogs show a 3-fold increase in α-adrenergic receptor binding affinity (IC50: 12 nM vs. 38 nM), likely due to halogen-mediated hydrophobic interactions .
What computational methods predict binding modes of this compound with neurological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with α-adrenergic receptor (PDB: 1HLL). Parameterize the chloro group’s van der Waals radius (1.75 Å) and partial charge (-0.15 e).
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Key interactions: π-π stacking with Phe86 and hydrogen bonding with Asp79 .
How can contradictory solubility data in literature be resolved?
Advanced
Discrepancies in reported solubility (e.g., 1500–2200 g/L in water) arise from varying hydration states. To resolve:
Karl Fischer titration : Quantify residual water in the solid phase.
DSC/TGA : Identify hydrate transitions (e.g., endothermic peaks at 80–100°C).
Control humidity : Use dynamic vapor sorption (DVS) to correlate hydration with solubility .
What degradation products form under accelerated stability conditions?
Advanced
Stress testing (40°C/75% RH, 14 days) reveals:
- Hydrolysis : Major product is 2-chlorobenzyl alcohol (HPLC retention time: 4.2 min, C18 column).
- Oxidation : Trace levels of N-oxide (LC-MS m/z 244.1). Mitigate via antioxidant additives (0.1% BHT) .
Which chromatographic methods separate enantiomers or diastereomers?
Q. Advanced
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min). Resolution >1.5 achieved for R/S enantiomers (retention times: 8.9 vs. 10.3 min).
- Ion-pair chromatography : Employ 10 mM sodium dodecyl sulfate in mobile phase to resolve charged degradation products .
How is receptor binding affinity quantified in vitro?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
